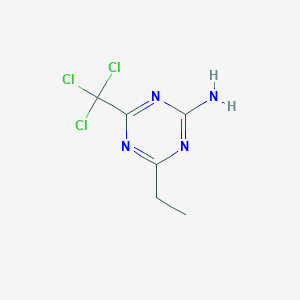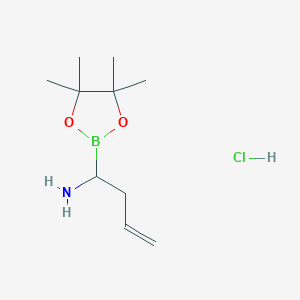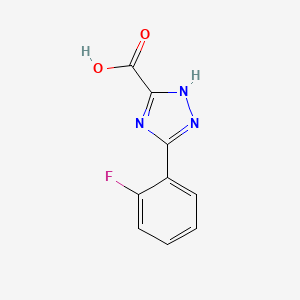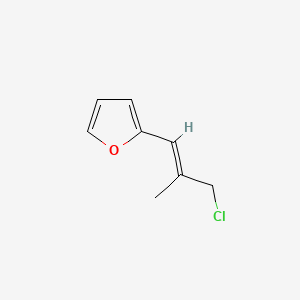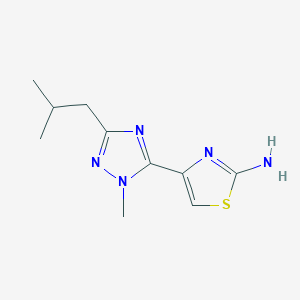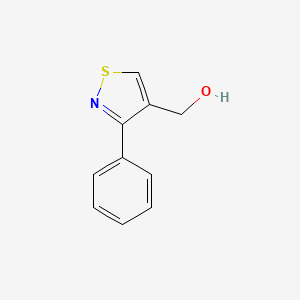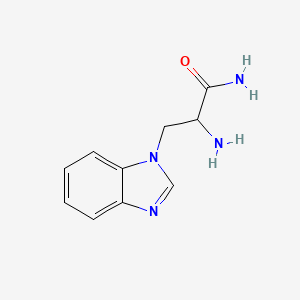
2-amino-3-(1H-1,3-benzodiazol-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-3-(1H-1,3-benzodiazol-1-yl)propanamide is a compound that features a benzodiazole ring, which is a fused heterocyclic structure containing nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(1H-1,3-benzodiazol-1-yl)propanamide typically involves the reaction of 1H-1,3-benzodiazole with an appropriate amino acid derivative. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
2-amino-3-(1H-1,3-benzodiazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzodiazole ring or the amino group .
科学的研究の応用
2-amino-3-(1H-1,3-benzodiazol-1-yl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
作用機序
The mechanism of action of 2-amino-3-(1H-1,3-benzodiazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target .
類似化合物との比較
Similar Compounds
- 2-amino-3-(1H-1,3-benzodiazol-1-yl)-2-methylpropan-1-ol
- 1H-1,3-benzodiazol-7-amine
- 1-allyl-1H-benzo[d]imidazol-2-yl
Uniqueness
2-amino-3-(1H-1,3-benzodiazol-1-yl)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity profiles, making it valuable for specific research and industrial applications .
特性
分子式 |
C10H12N4O |
|---|---|
分子量 |
204.23 g/mol |
IUPAC名 |
2-amino-3-(benzimidazol-1-yl)propanamide |
InChI |
InChI=1S/C10H12N4O/c11-7(10(12)15)5-14-6-13-8-3-1-2-4-9(8)14/h1-4,6-7H,5,11H2,(H2,12,15) |
InChIキー |
DSXXDLXXNDVZPF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=CN2CC(C(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



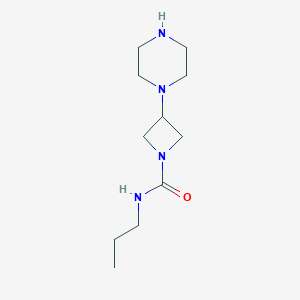
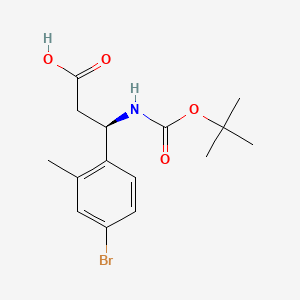
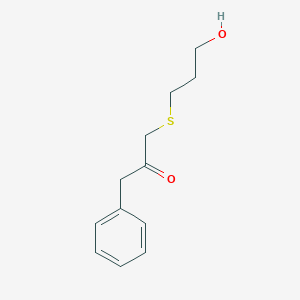
![8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15325858.png)

